molecular formula C7H5ClF3NO B14839668 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL

2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL

Cat. No.: B14839668
M. Wt: 211.57 g/mol
InChI Key: SLTVOTOYWAWULU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 4, a chloromethyl (-CH2Cl) group at position 2, and a trifluoromethyl (-CF3) group at position 4. This structure combines electron-withdrawing (CF3) and reactive (CH2Cl) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-1-5(13)2-6(12-4)7(9,10)11/h1-2H,3H2,(H,12,13)

InChI Key

SLTVOTOYWAWULU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL typically involves the chloromethylation of 6-(trifluoromethyl)pyridin-4-OL. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of azido, thioether, or ether derivatives.

    Oxidation: Formation of 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-one.

    Reduction: Formation of 2-(Hydroxymethyl)-6-(trifluoromethyl)pyridin-4-OL.

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL depends on its interaction with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues on Pyridine Cores

6-Chloro-4-(trifluoromethyl)pyridin-2-ol (CAS 1196153-11-3)
  • Molecular Formula: C6H3ClF3NO
  • Key Properties: Molecular weight: 197.54 g/mol XLogP3: 1.5 (indicating moderate lipophilicity) Hydrogen bond donors/acceptors: 1/4 Substituent positions: Cl at pyridine position 6, CF3 at position 4, and -OH at position 2 .

Comparison :

  • The target compound differs in substituent positions: -CH2Cl at position 2 and -CF3 at position 6 vs. Cl at position 6 and -CF3 at position 4 in the analog.
  • The hydroxyl group at position 4 (target) vs. position 2 (analog) alters hydrogen-bonding interactions and acidity.
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]pyridine Derivatives
  • Example: 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4 374 877 A2) Molecular Weight: ~775 g/mol (LCMS: m/z 775 [M+H]+) Key Features: Incorporates a pyridine ring with CF3 groups, a spirocyclic system, and a carboxamide moiety .

Comparison :

  • The target compound is simpler, lacking the spirocyclic and carboxamide functionalities.
  • Both compounds share trifluoromethylpyridine motifs, but the patent example demonstrates how additional complexity (e.g., diazaspiro rings) enhances biological activity in pharmaceutical contexts .

Heterocyclic Compounds with Chloromethyl and Trifluoromethyl Groups

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)
  • Yield : 52.7%
  • Molecular Weight : 412.1 g/mol (ESI-MS) .

Comparison :

  • The thiazole core in 8j replaces the pyridine ring, altering electronic properties and bioavailability.
  • The urea linkage introduces hydrogen-bonding capacity absent in the target compound.
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
Target Compound* C7H5ClF3NO 215.57 ~2.0† 1/4
6-Chloro-4-(trifluoromethyl)pyridin-2-ol C6H3ClF3NO 197.54 1.5 1/4
Patent Example (EP 4 374 877 A2) C35H29F6N5O4 775.6 N/A 3/7

*Estimated based on structural analogs. †Predicted using similar substituent contributions.

Functional and Application Differences

  • Reactivity : The chloromethyl group in the target compound enables alkylation reactions, whereas chloro substituents (e.g., in CAS 1196153-11-3) are less reactive .
  • Pharmaceutical Relevance : Patent compounds (e.g., ) with spirocyclic and carboxamide groups are designed for high-affinity target binding, while the target compound may serve as a precursor for such molecules .
  • Lipophilicity : The target compound’s higher predicted XLogP3 (~2.0) vs. 6-Chloro-4-(trifluoromethyl)pyridin-2-ol (1.5) suggests better membrane permeability, advantageous in drug design .

Biological Activity

2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL is a heterocyclic organic compound with significant potential in medicinal chemistry and agrochemical applications. Characterized by its unique molecular structure, which includes a chloromethyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyridine ring, this compound exhibits various biological activities. The molecular formula is C₇H₆ClF₃N₁O, with a molecular weight of approximately 201.58 g/mol.

The biological activity of this compound is largely attributed to its functional groups. The chloromethyl group is capable of undergoing nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, enhancing its interactions with biological targets. The trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : It has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on cancer cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia), with IC50 values reported in the low micromolar range .

Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyridine derivatives, this compound was found to effectively inhibit growth in multiple bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, attributed to its ability to form covalent bonds with nucleophilic sites in bacterial proteins.

Anticancer Activity

A significant study focused on the anticancer potential of related compounds highlighted that those with similar structural features to this compound exhibited promising results against various cancer cell lines. Notably, compounds demonstrated IC50 values ranging from 1.42 µM to 4.56 µM against different types of cancer cells, indicating their potential as effective chemotherapeutic agents .

Comparative Analysis

To better understand the uniqueness and reactivity of this compound compared to similar compounds, the following table summarizes key features:

Compound NameKey FeaturesUniqueness
2-Chloro-5-(trifluoromethyl)pyridin-4-OLContains chloro and trifluoromethyl groups at different positionsDifferent positioning alters reactivity and applications
3-Chloro-2-(trifluoromethyl)pyridin-4-OLSimilar groups but varied positioningVariation affects chemical behavior and biological activity
2-(Trifluoromethyl)pyridin-4-OLLacks chloromethyl substituentAbsence limits reactivity compared to target compound

The specific arrangement of functional groups in this compound enhances its reactivity and broadens its application potential compared to structurally similar compounds.

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